![molecular formula C20H37BO2 B14340592 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester CAS No. 104828-34-4](/img/structure/B14340592.png)
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is an organoborane compound widely used in organic chemistry. This compound is known for its remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions. It is a versatile reagent that plays a crucial role in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is typically synthesized by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent, which helps in stabilizing the intermediate compounds formed during the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Analyse Chemischer Reaktionen
Types of Reactions
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across the double bonds of alkenes.
Reduction: The compound can reduce carbonyl compounds, acid chlorides, and alkenes.
Substitution: It participates in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage, and pinacol borane (HBpin) for hydroboration . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include terminal alcohols, amines, and various substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester involves the regioselective addition of boron and hydrogen across double bonds in alkenes . This addition is facilitated by the steric demand of the compound, which suppresses the formation of 2-substituted isomers . The compound acts as a mild reducing agent and does not form complexes with tertiary amines, making it highly efficient in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borane (BH₃): A simpler boron hydride used in hydroboration reactions.
Pinacol Borane (HBpin): Another hydroboration reagent with similar applications.
Diisopropylaminoborane (DIPAB): Used in selective reductions and hydroboration reactions.
Uniqueness
9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester is unique due to its high regio-, chemo-, and stereoselectivity, which makes it a preferred reagent in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its utility in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
104828-34-4 |
|---|---|
Molekularformel |
C20H37BO2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
methyl 11-(9-borabicyclo[3.3.1]nonan-9-yl)undecanoate |
InChI |
InChI=1S/C20H37BO2/c1-23-20(22)16-8-6-4-2-3-5-7-9-17-21-18-12-10-13-19(21)15-11-14-18/h18-19H,2-17H2,1H3 |
InChI-Schlüssel |
CFNAODHDCPQCPX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)CCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
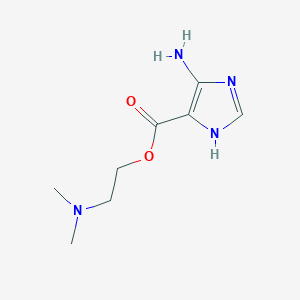
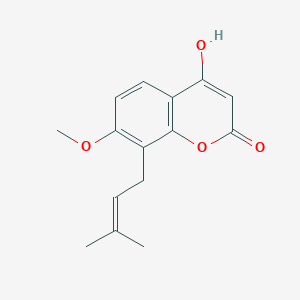
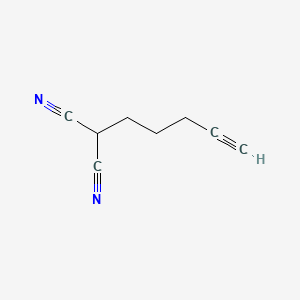
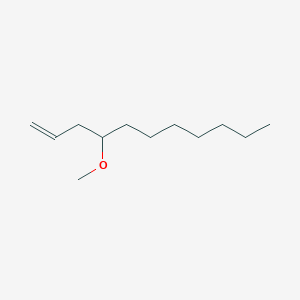
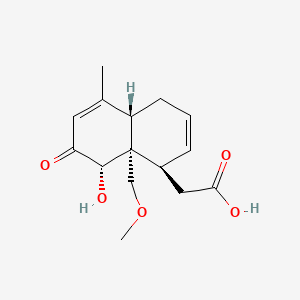
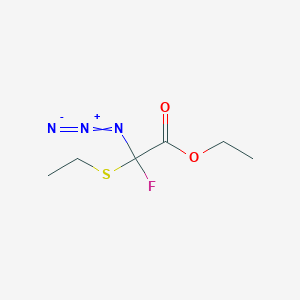
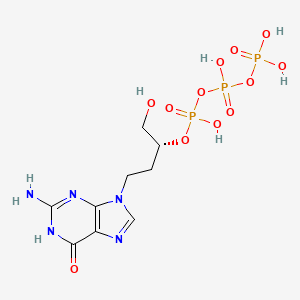
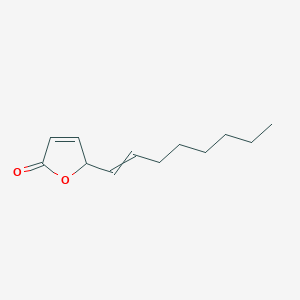
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
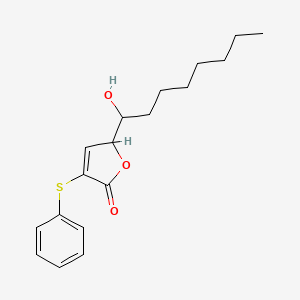
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
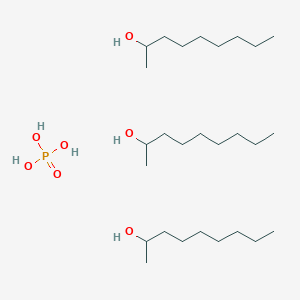
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
